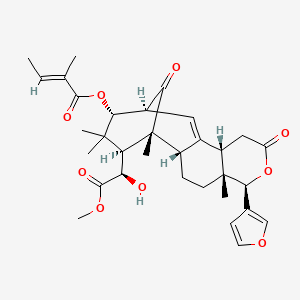
Swietenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Swietenine is a natural product found in Swietenia macrophylla and Swietenia mahagoni with data available.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
Swietenine has been extensively studied for its anti-inflammatory properties. Research indicates that it exerts a dose-dependent inhibition of nitric oxide production and downregulates pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. The mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which enhances cytoprotective responses in cells.
Case Study: Mechanism of Action
A study conducted on RAW 264.7 cells demonstrated that this compound significantly reduced the levels of inflammatory mediators like NF-κB and COX-2 while increasing the expression of HO-1, a key antioxidant enzyme. The findings suggest that this compound's anti-inflammatory effects are mediated through the modulation of these signaling pathways, highlighting its potential as a therapeutic agent for inflammatory diseases .
Antioxidant Properties
This compound exhibits strong antioxidant effects, which are crucial for protecting cells from oxidative stress. In vitro studies have shown that this compound can significantly reduce oxidative damage in HepG2 cells induced by hydrogen peroxide.
Case Study: Liver Protection
In a recent study involving type 2 diabetic mice, this compound was found to protect liver cells from oxidative injury by enhancing the expression of Nrf2 and HO-1. This protective effect was linked to improved lipid metabolism and reduced hepatic lipid accumulation, indicating this compound's potential role in managing nonalcoholic fatty liver disease (NAFLD) .
Antidiabetic Effects
This compound has demonstrated significant antidiabetic properties, particularly in controlling blood glucose levels and improving lipid profiles in diabetic models. Studies indicate that this compound can potentiate the effects of conventional antidiabetic medications like metformin.
Case Study: Synergistic Effects with Metformin
In an experimental setup involving streptozotocin-induced diabetic rats, this compound at doses of 20 mg/kg and 40 mg/kg significantly lowered glucose levels and improved serum lipid profiles when administered alongside metformin. This synergistic action suggests that this compound may enhance the efficacy of existing diabetes treatments .
Skin Care Applications
The cosmetic potential of this compound is also being explored due to its skin-whitening and photoprotective properties. Extracts from Swietenia macrophylla seeds have shown antibacterial activity against various pathogens, making them suitable for inclusion in skincare formulations.
Case Study: Antimicrobial Activity
Research indicates that extracts containing this compound exhibit bactericidal effects against strains such as Staphylococcus aureus and Escherichia coli. This antimicrobial property can be leveraged in developing skincare products aimed at preventing infections and promoting skin health .
Summary Table of Applications
Eigenschaften
Molekularformel |
C32H40O9 |
|---|---|
Molekulargewicht |
568.7 g/mol |
IUPAC-Name |
[(1R,2S,5R,6R,10S,13S,14R,16S)-6-(furan-3-yl)-16-[(1R)-1-hydroxy-2-methoxy-2-oxoethyl]-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H40O9/c1-8-16(2)28(36)41-27-19-13-18-20(32(6,25(19)35)24(30(27,3)4)23(34)29(37)38-7)9-11-31(5)21(18)14-22(33)40-26(31)17-10-12-39-15-17/h8,10,12-13,15,19-21,23-24,26-27,34H,9,11,14H2,1-7H3/b16-8+/t19-,20+,21+,23-,24+,26+,27-,31-,32-/m1/s1 |
InChI-Schlüssel |
MMUSWMCGLGFCKL-FFFUMERZSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@@H]2C=C3[C@H](CC[C@@]4([C@H]3CC(=O)O[C@H]4C5=COC=C5)C)[C@@](C2=O)([C@H](C1(C)C)[C@H](C(=O)OC)O)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1C2C=C3C(CCC4(C3CC(=O)OC4C5=COC=C5)C)C(C2=O)(C(C1(C)C)C(C(=O)OC)O)C |
Synonyme |
swietenine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















